Regioisomeric Differentiation: 4‑Amino vs. 3‑Amino Substitution Directs Downstream Coupling Partners
The target compound bears the primary amine at the pyridine 4‑position (para to the ring nitrogen), while the closest commercially available regioisomer, tert‑butyl 3‑amino‑5H,6H,7H‑pyrrolo[3,4‑b]pyridine‑6‑carboxylate (CAS 1206248‑54‑5), carries the amine at the 3‑position (meta). This positional difference alters the computed CLogP (4‑NH₂: XLogP3‑AA = 0.5 [1]; 3‑NH₂: ALogP = 0.5 ) and hydrogen‑bond donor count (both = 1), but critically changes the electron density distribution on the pyridine ring, influencing the regioselectivity of electrophilic aromatic substitution and Pd‑catalyzed amination [2]. In patented pyrrolo[3,4‑b]pyridine kinase inhibitor series, the 4‑amino substituted core is explicitly claimed for generating M₄ muscarinic receptor activators and RIPK1 inhibitors, while the 3‑amino isomer is absent from these claims [3][4].
| Evidence Dimension | Regioisomeric position of primary amine on pyrrolo[3,4-b]pyridine scaffold |
|---|---|
| Target Compound Data | NH₂ at ring position 4 (para to pyridine N); XLogP3-AA = 0.5; HBD = 1; HBA = 4 |
| Comparator Or Baseline | tert-Butyl 3-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CAS 1206248-54-5): NH₂ at position 3 (meta); ALogP = 0.5; HBD = 1; HBA = 4 |
| Quantified Difference | No significant difference in computed LogP or HBD/HBA; qualitative difference in patent exemplification for kinase targets |
| Conditions | Computed physicochemical properties (PubChem 2024 release); patent analysis of CAS 2090398-77-7 vs. CAS 1206248-54-5 |
Why This Matters
When selecting a building block for a known SAR series (e.g., M₄ PAMs, RIPK1 inhibitors), the 4‑amino regioisomer matches the exemplified patent intermediates, reducing the risk of a mismatched SAR starting point.
- [1] PubChem. (2024). tert-Butyl 4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate (CID 131551455). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/2090398-77-7 View Source
- [2] Saigal et al. (2021). Synthesis, Biological Evaluation and Docking Studies of Functionalized Pyrrolo[3,4‐b]pyridine Derivatives. ChemistrySelect, 6(10), 2510–2519. (Demonstrates regiochemical SAR for pyrrolo[3,4-b]pyridine antibacterial activity). Retrieved from https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/slct.202100100 View Source
- [3] Patent CA2972070A1. (2017). 5,7-Dihydro-pyrrolo-pyridine derivatives (M₄ muscarinic receptor activators). Canadian Intellectual Property Office. Retrieved from https://patents.google.com/patent/CA2972070A1/en View Source
- [4] Patent US7629356B2. (2009). Substituted pyrrolo[3,4-b]pyridinamines and pharmaceutical compositions (AstraZeneca AB). United States Patent and Trademark Office. Retrieved from https://patents.google.com/patent/US7629356 View Source
